1,1-diethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-component reactions or specific substitutions on piperidine rings. For example, Khan et al. (2013) described the synthesis of a piperidine-carbonyl compound via a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine, highlighting a method that could potentially be adapted for the synthesis of 1,1-diethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate by altering reactants to suit the target molecule's unique structure (Khan et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds involving piperidine rings can be characterized by various spectroscopic techniques. Research on similar compounds emphasizes the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure, which could also be relevant in understanding the conformation and stability of 1,1-diethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate (Khan et al., 2013).
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, including acylation, alkylation, and reactions with electrophiles or nucleophiles. For instance, the synthesis of acetylcholinesterase inhibitors involving piperidine demonstrates complex reactions that modify the piperidine ring, potentially offering insights into the reactivity of 1,1-diethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate (Sugimoto et al., 1995).
Physical Properties Analysis
While specific physical properties of 1,1-diethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate are not detailed in the provided research, general properties of similar compounds, such as solubility, melting points, and crystalline structure, can be inferred from studies like those conducted by Kuleshova and Khrustalev (2000), who explored the crystal structures of piperidine derivatives to understand the influence of hydrogen bonds on molecular packing (Kuleshova & Khrustalev, 2000).
properties
IUPAC Name |
(3-ethyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-4-15(5-2,18-14(3)17)10-9-13-16-11-7-6-8-12-16/h4-8,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBMCMYNEQAAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CCN1CCCCC1)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate |
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